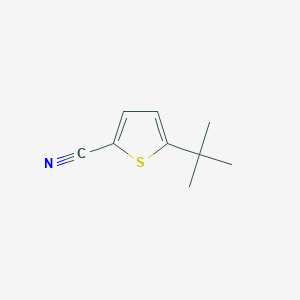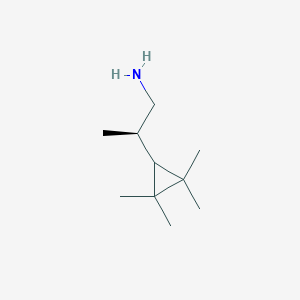
5-tert-Butyl-thiophene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-Butyl-thiophene-2-carbonitrile is an organic compound with the molecular formula C₉H₁₁NS and a molecular weight of 165.26 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and features a tert-butyl group and a nitrile group attached to the thiophene ring. This compound is primarily used in research settings and has various applications in chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-thiophene-2-carbonitrile typically involves the introduction of the tert-butyl and nitrile groups onto the thiophene ring. One common method is the reaction of thiophene-2-carbonitrile with tert-butyl halides under basic conditions. The reaction can be catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-tert-Butyl-thiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 5-tert-Butyl-thiophene-2-amine.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
5-tert-Butyl-thiophene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Materials Science: Employed in the development of organic semiconductors and conductive polymers.
Biology and Medicine: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials
Wirkmechanismus
The mechanism of action of 5-tert-Butyl-thiophene-2-carbonitrile depends on its specific application. In materials science, its role as a building block in polymers involves the formation of π-conjugated systems, which enhance electrical conductivity. In biological applications, the nitrile group can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carbonitrile: Lacks the tert-butyl group, making it less sterically hindered.
2-Thiophenecarbonitrile: Similar structure but without the tert-butyl group.
5-tert-Butyl-2-nitrophenylamino-thiophene-3-carbonitrile: Contains additional functional groups, leading to different reactivity and applications
Uniqueness
5-tert-Butyl-thiophene-2-carbonitrile is unique due to the presence of both the tert-butyl and nitrile groups, which confer specific steric and electronic properties. These properties make it a valuable intermediate in the synthesis of complex organic molecules and materials.
Eigenschaften
IUPAC Name |
5-tert-butylthiophene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-9(2,3)8-5-4-7(6-10)11-8/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXQEAFEUHMKBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(S1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40976755 |
Source


|
| Record name | 5-tert-Butylthiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40976755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612504-43-5 |
Source


|
| Record name | 5-tert-Butylthiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40976755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2548138.png)

![1-(prop-2-yn-1-yl)-N-[3-(trifluoromethyl)cyclohexyl]piperidine-4-carboxamide](/img/structure/B2548143.png)

![1-(4-Bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B2548146.png)
![N-(2-Furan-2-yl-8-hydroxy-6-m-tolyloxy-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl)-acetamide](/img/structure/B2548147.png)



